2-(Difluoromethyl)-1,3,4-trifluorobenzene
Description
Contextualization of Aryl Fluorides and Fluoroalkyl Arenes in Advanced Chemical Synthesis
Aryl fluorides (compounds where a fluorine atom is directly attached to an aromatic ring) and fluoroalkyl arenes (aromatic compounds bearing a fluorine-containing alkyl group) are foundational classes of molecules in contemporary chemical synthesis. The introduction of fluorine into an aromatic system profoundly alters its electronic properties, metabolic stability, and bioavailability. nih.gov This makes organofluorine compounds highly sought after, particularly in the life sciences, with an estimated 20% of all pharmaceuticals containing at least one fluorine atom.
The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant thermal and metabolic stability to the molecule. researchgate.net In pharmaceuticals, this stability can protect a drug molecule from being rapidly broken down by metabolic processes in the body, thereby extending its therapeutic effect. Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can be critical for a drug's binding affinity to its target receptor. beilstein-journals.org Fluoroalkyl groups, such as difluoromethyl (-CF2H), can also serve as bioisosteres for other functional groups like hydroxyl (-OH) or thiol (-SH), mimicking their size and hydrogen-bonding capabilities while offering improved metabolic stability and lipophilicity. nih.govnih.gov
The synthesis of these compounds has evolved significantly. Traditional methods like the Balz-Schiemann reaction have been supplemented by modern transition-metal-catalyzed cross-coupling reactions, which allow for the introduction of fluorine or fluoroalkyl groups into complex molecules with high precision and under milder conditions. nih.gov
| Compound | Structure | Property | Impact of Fluorine |
|---|---|---|---|
| Toluene | C₆H₅CH₃ | Lipophilicity (logP) | Baseline |
| (Trifluoromethyl)benzene | C₆H₅CF₃ | Lipophilicity (logP) | Increased (more lipid-soluble) |
| Benzene (B151609) | C₆H₆ | Metabolic Stability | Susceptible to oxidative metabolism |
| Fluorobenzene | C₆H₅F | Metabolic Stability | Increased resistance to metabolic oxidation |
Significance of Difluoromethyl and Trifluorobenzene Moieties in Contemporary Chemical Research
The two constituent parts of 2-(difluoromethyl)-1,3,4-trifluorobenzene each contribute unique and valuable properties that are actively exploited in research.
The difluoromethyl (-CF₂H) group is of particular interest because it acts as a "lipophilic hydrogen bond donor." alfa-chemistry.com While it increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve cell membrane permeability, it retains the ability to form hydrogen bonds—a critical interaction for drug-receptor binding. researchgate.net This dual characteristic makes it a valuable substitute for hydroxyl (-OH) or thiol (-SH) groups, which are often sites of metabolic breakdown. nih.gov The replacement can thus enhance a molecule's stability without sacrificing its biological activity. nih.gov The development of methods for direct C-H difluoromethylation is an active area of research, aiming to provide efficient ways to install this group into complex molecules. nih.govrsc.org
The 1,2,4-trifluorobenzene (B1293510) moiety serves as an important structural core in the synthesis of pharmaceuticals and agrochemicals. ontosight.aipatsnap.com The presence of multiple electron-withdrawing fluorine atoms makes the aromatic ring electron-deficient. This alters its reactivity, making it more susceptible to nucleophilic aromatic substitution, where another group can replace one of the fluorine atoms. This predictable reactivity allows chemists to use trifluorobenzene as a scaffold, selectively adding other functional groups to build more complex molecular architectures. google.comguidechem.com
| Moiety | Key Property | Significance in Chemical Synthesis & Research |
|---|---|---|
| Difluoromethyl (-CF₂H) | Lipophilic Hydrogen Bond Donor | Acts as a metabolically stable bioisostere for -OH and -SH groups, enhancing drug stability and cell permeability. nih.govalfa-chemistry.com |
| Difluoromethyl (-CF₂H) | Moderate Lipophilicity Increase | Offers a finer tuning of lipophilicity compared to the more common -CF₃ group. alfa-chemistry.com |
| Trifluorobenzene | Electron-Deficient Aromatic Ring | Activates the ring for nucleophilic aromatic substitution, making it a versatile synthetic intermediate. ontosight.ai |
| Trifluorobenzene | Chemical & Thermal Stability | Provides a robust scaffold for building complex molecules intended for use in demanding applications. ontosight.ai |
Strategic Importance of Highly Fluorinated Aromatic Compounds as Synthetic Intermediates
Highly fluorinated aromatic compounds, such as this compound, are of immense strategic importance as synthetic intermediates. Their utility stems directly from the cumulative electronic effects of the fluorine substituents. With multiple strongly electronegative fluorine atoms pulling electron density from the aromatic ring, the system becomes highly electron-poor.
This electronic modification is the key to their value. While typical benzene rings undergo electrophilic substitution (reaction with electron-seeking reagents), highly fluorinated rings are deactivated towards this pathway. Instead, they become activated for nucleophilic aromatic substitution (SₙAr) . In this type of reaction, a nucleophile (an electron-rich species) can attack the ring and displace one of the fluorine atoms, which acts as a good leaving group. This allows for the precise and predictable introduction of a wide range of substituents, including amines, alkoxides, and thiolates.
This reactivity makes compounds like this compound versatile platforms for generating libraries of new compounds. Starting from this single intermediate, chemists can synthesize numerous derivatives by selectively replacing the fluorine atoms on the ring. This strategy is highly efficient in drug discovery and materials science for rapidly creating and testing new molecules with varied properties. The remaining difluoromethyl group and fluorine atoms continue to impart their beneficial properties of stability and tailored lipophilicity to the final products.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)-1,3,4-trifluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBYGCCILAZPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Chemical Transformations of 2 Difluoromethyl 1,3,4 Trifluorobenzene
Carbon-Fluorine Bond Activation in Polyfluorinated Aromatic Systems
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a considerable challenge. However, various strategies have been developed to cleave this robust bond in polyfluorinated aromatic systems, enabling the synthesis of novel fluorinated molecules.
Transition-Metal-Mediated C-F Bond Cleavage and Subsequent Functionalization
Transition metals have proven to be powerful tools for the activation of C-F bonds. Catalytic systems based on rhodium and nickel, in particular, have been explored for the functionalization of fluoroaromatics. While specific studies on 2-(Difluoromethyl)-1,3,4-trifluorobenzene are limited, the general principles of these catalytic processes can be inferred from studies on related polyfluorinated aromatic compounds.
Rhodium-catalyzed C-F bond activation often proceeds through an oxidative addition of the C-F bond to a low-valent rhodium complex. This is typically followed by further reaction, such as insertion or cross-coupling, to form new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of C-F bond activation can be influenced by factors such as the electronic properties of the substituents on the aromatic ring and the nature of the ligands on the rhodium catalyst. nih.govrsc.orgnih.gov
Nickel-catalyzed C-F activation has emerged as a more cost-effective alternative to rhodium-based systems. Nickel complexes, often in the presence of a reducing agent and specific ligands, can effectively cleave aromatic C-F bonds. beilstein-journals.orgresearchgate.netubc.caresearchgate.net These reactions can be utilized for various transformations, including cross-coupling reactions with organometallic reagents. The mechanism is believed to involve a Ni(0) active species that undergoes oxidative addition into the C-F bond.
| Catalyst System | Substrate Type | Reaction Type | Key Reaction Conditions | General Observations |
|---|---|---|---|---|
| [Rh(cod)Cl]₂ / Ligand | Polyfluoroarenes | Hydrodefluorination, Arylation | Silane or boronic acid, base, high temperature | Ligand choice is crucial for selectivity and efficiency. |
| Ni(cod)₂ / Ligand | Polyfluoroarenes | Cross-coupling, Silylation | Organozinc or Grignard reagents, phosphine (B1218219) or NHC ligands | Often more reactive and cost-effective than Rhodium catalysts. |
Photocatalytic C-F Bond Activation Processes
In recent years, photocatalysis has emerged as a mild and powerful method for C-F bond activation. springernature.comnih.govnih.govscribd.comresearchgate.net This approach utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) with the fluoroaromatic substrate. This process generates a radical anion, which can subsequently undergo C-F bond cleavage. These methods offer an alternative to traditional transition-metal catalysis, often proceeding under milder conditions and with different selectivity. While specific applications to this compound have not been extensively reported, the general applicability of this methodology to a wide range of polyfluorinated aromatics suggests its potential for the functionalization of the target compound.
Nucleophilic Activation and Substitution of C-F Bonds in Fluoroaromatics
The electron-withdrawing nature of fluorine atoms makes the aromatic ring of polyfluorinated compounds susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a well-established method for the functionalization of fluoroaromatics. cas.cnnih.govorganic-chemistry.org The reaction proceeds via the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels a fluoride (B91410) ion. The rate and regioselectivity of the substitution are highly dependent on the nature of the nucleophile and the substitution pattern of the fluoroaromatic compound. In the case of this compound, the presence of multiple fluorine atoms and a difluoromethyl group would influence the positions most susceptible to nucleophilic attack.
Desymmetrization of Difluoromethylene Groups via C-F Bond Activation
The difluoromethyl group (CHF₂) is a prochiral center, and the selective activation of one of its two C-F bonds can lead to the formation of a new stereocenter. This process, known as desymmetrization, is a powerful strategy in asymmetric synthesis. nih.govnih.govresearchgate.net While this has been demonstrated for allylic difluoromethylene groups, recent studies have extended this concept to benzylic systems. For instance, the palladium-catalyzed reaction of 2-(difluoromethyl)naphthalene, a compound structurally similar to the target molecule, with a nucleophile in the presence of a chiral ligand resulted in the enantioselective substitution of one fluorine atom. nih.gov This suggests that a similar desymmetrization of the difluoromethyl group in this compound could be achievable, providing access to chiral monofluorinated compounds.
Derivatization Reactions of the Difluoromethyl Group in Aromatic Systems
The difluoromethyl group itself can be a site for chemical transformation, offering another avenue for the functionalization of this compound.
Transformations of the Difluoromethyl Group to Other Functionalities
The conversion of a difluoromethyl group into other functional groups, such as amides or imines, represents a significant synthetic transformation. While direct conversion is challenging, multi-step sequences can be envisioned. For example, hydrolysis of the difluoromethyl group under harsh conditions could potentially lead to a formyl group, which could then be converted to an imine by condensation with a primary amine or oxidized to a carboxylic acid and subsequently converted to an amide. However, general and mild methods for the direct transformation of an aromatic difluoromethyl group into an amide or imine are not well-established in the literature. nih.govd-nb.inforesearchgate.netchemistryviews.orgresearchgate.netnih.govnih.govbeilstein-journals.orgrsc.orgthieme.compsu.edu
Recent advances have focused on the synthesis of N-difluoromethyl amides from other starting materials, highlighting the interest in this functional group. nih.govd-nb.inforesearchgate.netchemistryviews.org The development of methods for the direct conversion of the robust difluoromethyl group in compounds like this compound remains an area for future research.
| Transformation | Potential Reagents and Conditions | Challenges |
|---|---|---|
| CHF₂ to CHO (Formyl) | Acid or base-catalyzed hydrolysis | Harsh conditions required, potential for side reactions on the aromatic ring. |
| CHO to CH=NR (Imine) | Primary amine, acid or base catalyst | Requires prior formation of the aldehyde. |
| CHO to COOH (Carboxylic Acid) | Oxidizing agents (e.g., KMnO₄, CrO₃) | Requires prior formation of the aldehyde, potential for over-oxidation. |
| COOH to CONH₂ (Amide) | Ammonia/amine, coupling agents (e.g., DCC, EDC) | Requires prior formation of the carboxylic acid. |
Cross-Coupling Reactions Involving Difluoromethylated Intermediates
The difluoromethyl group can be a valuable pharmacophore, and its introduction onto various molecular scaffolds is often achieved through cross-coupling reactions. While specific cross-coupling reactions involving the direct activation of the C-H bonds of the difluoromethyl group in this compound are not extensively documented, the broader field of generating difluoromethylated arenes via coupling reactions provides insight into potential transformations.
Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of difluoromethylation, these reactions typically involve the coupling of an aryl halide or triflate with a difluoromethyl source. For instance, palladium complexes can catalyze the reaction between arylboronic acids and a difluoromethylating agent. A notable development in this area is the use of nickel-catalyzed Suzuki cross-coupling reactions, which have been employed to synthesize aryldifluoromethyl aryl ethers from aryloxydifluoromethyl bromides and arylboronic acids. springernature.com This highlights the potential for forming C-CF2 bonds through transition metal catalysis.
The general scope of such reactions is broad, with various functional groups being tolerated on both the aryl partner and the difluoromethyl precursor. Below is a representative table of conditions that have been successfully employed for the difluoromethylation of aryl compounds, which could conceptually be adapted for reactions involving intermediates derived from this compound.
Table 1: Representative Conditions for Metal-Catalyzed Aryl Difluoromethylation
| Catalyst System | Coupling Partners | Reaction Type | Ref. |
| Pd(OAc)₂ / Ligand | Arylboronic acid + Difluoromethyl source | Suzuki-Miyaura | researchgate.net |
| NiCl₂(dppp) | Arylboronic acid + ArOCF₂Br | Suzuki-Miyaura | springernature.com |
| Pd₂(dba)₃ / Xantphos | Arylzinc reagent + ICF₂H | Negishi | |
| CuI | Aryl halide + Difluoromethyl source | Copper-mediated |
1,3-Dipolar Cycloaddition Reactions of Difluoromethyl-Containing Species
While direct participation of the difluoromethyl group in this compound in 1,3-dipolar cycloadditions is not a common transformation, the synthesis of five-membered heterocyclic rings bearing a difluoromethyl group is a significant area of research. These reactions typically involve the generation of a difluoromethyl-containing 1,3-dipole, which then reacts with a dipolarophile.
A prominent example is the [3+2] cycloaddition reaction to form difluoromethylated pyrazoles. This can be achieved by reacting difluoroacetohydrazonoyl bromides with electron-deficient olefins or alkynes. The difluoroacetohydrazonoyl bromide serves as a precursor to a nitrile imine 1,3-dipole, which then undergoes cycloaddition. These reactions are often regioselective and proceed under mild conditions.
Another approach involves the use of difluoromethyl diazomethane (B1218177) (CF₂HCHN₂), which can also participate in [3+2] cycloadditions with various dipolarophiles to yield difluoromethyl-substituted heterocycles. The stability and generation of this diazomethane species are key considerations in its synthetic application.
The following table summarizes some dipolarophiles that have been successfully used in [3+2] cycloaddition reactions with difluoromethylated 1,3-dipoles to generate heterocyclic structures.
Table 2: Examples of Dipolarophiles in [3+2] Cycloadditions with Difluoromethylated Dipoles
| Dipolarophile Class | Resulting Heterocycle |
| Ynones | Difluoromethyl-substituted pyrazole |
| Alkynoates | Difluoromethyl-substituted pyrazole |
| Ynamides | Difluoromethyl-substituted pyrazole |
| Electron-deficient alkenes | Difluoromethyl-substituted pyrazoline |
Reactivity of the Trifluorobenzene Ring System
The trifluorobenzene core of this compound is electron-deficient due to the strong electron-withdrawing nature of the fluorine atoms and the difluoromethyl group. This electronic property significantly influences its reactivity, particularly in electrophilic aromatic substitution and direct functionalization reactions.
Electrophilic Aromatic Substitution (EAS) Reactions on Trifluorobenzene
Electrophilic aromatic substitution on highly fluorinated benzene (B151609) rings is generally challenging due to the deactivating effect of the fluorine substituents. The fluorine atoms and the difluoromethyl group withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.
Direct Aryl C-H and C-F Functionalization and Coupling Reactions
Direct C-H and C-F bond functionalization reactions have emerged as powerful tools for the synthesis of complex aromatic compounds, bypassing the need for pre-functionalized starting materials. For polyfluoroarenes like 1,2,4-trifluorobenzene (B1293510), which is structurally related to the core of the title compound, palladium-catalyzed direct arylation has been shown to be a viable transformation.
Research has demonstrated that the direct arylation of 1,2,4-trifluorobenzene with aryl halides can proceed with high regioselectivity. Specifically, palladium catalysis can selectively activate the C-H bond at the C-3 position, which is situated between two fluorine atoms. This regioselectivity is attributed to the electronic effects of the fluorine substituents and their influence on the acidity of the adjacent C-H bonds.
C-F bond activation and subsequent coupling reactions represent another important avenue for the functionalization of polyfluorinated aromatic compounds. Transition metal catalysts, particularly those based on palladium, nickel, and rhodium, can facilitate the cleavage of the strong C-F bond, allowing for the introduction of new substituents. While specific examples for this compound are scarce, studies on related polyfluoroarenes have shown that the regioselectivity of C-F activation can be controlled by the electronic environment and the choice of catalyst and ligands. For instance, in some systems, a C-F bond ortho to an electron-withdrawing group is preferentially activated.
The table below provides a summary of observed regioselectivities in the direct functionalization of a related trifluorobenzene.
Table 3: Regioselectivity in Direct Functionalization of 1,2,4-Trifluorobenzene
| Reaction Type | Catalyst System | Position of Functionalization |
| Direct C-H Arylation | Pd(OAc)₂ | C-3 |
Advanced Spectroscopic Characterization Techniques and Analysis for 2 Difluoromethyl 1,3,4 Trifluorobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Compound Analysis
NMR spectroscopy is the cornerstone for the structural analysis of fluorinated organic molecules. The ¹⁹F nucleus possesses a nuclear spin of ½ and a high gyromagnetic ratio, rendering it highly sensitive for NMR detection, comparable to ¹H. wikipedia.org This high sensitivity, combined with a wide chemical shift range that minimizes signal overlap, makes ¹⁹F NMR an invaluable technique. wikipedia.orghuji.ac.il
¹⁹F NMR spectroscopy provides a direct window into the electronic environment of each unique fluorine atom in a molecule. For 2-(difluoromethyl)-1,3,4-trifluorobenzene, four distinct fluorine environments are expected, leading to four separate resonances in the ¹⁹F NMR spectrum.
Structural Elucidation: The chemical shifts (δ) and, crucially, the spin-spin coupling constants (J) are diagnostic for structural assignment. The difluoromethyl (CHF₂) group typically appears in a distinct region of the spectrum from the aromatic fluorines. ucsb.edu The coupling patterns between the fluorine nuclei (JFF) and between fluorine and hydrogen nuclei (JHF) are particularly informative. wikipedia.org Long-range couplings (over three or more bonds) are common and provide critical information about the substitution pattern on the benzene (B151609) ring. wikipedia.org For instance, the magnitude of the coupling constant between two aromatic fluorine atoms helps distinguish their relative positions (ortho, meta, or para).
Reaction Monitoring: The clarity and high resolution of ¹⁹F NMR spectra make it an ideal method for real-time monitoring of chemical reactions involving fluorinated compounds. nih.gov By tracking the disappearance of starting material signals and the appearance of product signals, chemists can assess reaction progress, identify intermediates, and optimize reaction conditions without the need for sample isolation.
Predicted ¹⁹F NMR Data for this compound:
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| CHF₂ | -90 to -120 | d | ²JHF ≈ 50-60 |
| F-1 | -130 to -145 | ddd | ³JF1-H6, ⁴JF1-F4, ⁵JF1-F3 |
| F-3 | -140 to -155 | ddd | ³JF3-F4, ⁴JF3-H5, ⁵JF3-F1 |
| F-4 | -150 to -165 | ddd | ³JF4-F3, ³JF4-H5, ⁴JF4-F1 |
While ¹⁹F NMR is powerful, definitive structural assignment is achieved through the combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, often employing two-dimensional correlation experiments.
¹H NMR Analysis: The proton spectrum provides information on the non-fluorine parts of the molecule. For this compound, two aromatic protons and the single proton of the difluoromethyl group are expected. The CHF₂ proton signal is particularly characteristic, appearing as a triplet due to the large two-bond coupling to the two geminal fluorine atoms (²JHF typically ~50-60 Hz). nih.gov This triplet would be further split by smaller, long-range couplings to any nearby aromatic fluorine atoms.
¹³C NMR Analysis: The ¹³C NMR spectrum reveals the carbon skeleton. A key feature is the splitting of carbon signals by coupling to fluorine atoms (JCF). The carbon of the CHF₂ group will appear as a triplet with a very large one-bond coupling constant (¹JCF ≈ 230-250 Hz). The aromatic carbons will also exhibit splitting depending on their proximity to fluorine substituents, providing further confirmation of the substitution pattern.
Correlational Analysis: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connections between ¹H, ¹³C, and even ¹⁹F nuclei, allowing for an unambiguous assignment of every atom within the molecular structure.
Predicted ¹H and ¹³C NMR Data for this compound:
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| CHF₂ | 6.5 - 7.5 | t (further split) | ²JHF ≈ 50-60 |
| H-5 | 7.0 - 7.6 | ddd | ³JHH, ³JHF, ⁴JHF |
| H-6 | 7.0 - 7.6 | ddd | ³JHH, ³JHF, ⁴JHF |
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| CHF₂ | 110 - 120 | t | ¹JCF ≈ 235-245 |
| Aromatic C-F | 140 - 160 | d (complex) | ¹JCF ≈ 240-260 |
| Aromatic C-H / C-C | 110 - 135 | d, t, dd, etc. | JCF (various) |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding Analysis
The IR and Raman spectra of this compound would be expected to show several characteristic absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretch of the difluoromethyl group is found just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) is complex but highly diagnostic, containing strong absorptions corresponding to the various C-F stretching modes of both the aromatic ring and the difluoromethyl group. rsc.org Aromatic ring stretching vibrations (C=C) are expected in the 1400-1600 cm⁻¹ region. purdue.edu
Predicted Vibrational Frequencies for this compound:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch (CHF₂) | 2950 - 3050 | Medium-Weak |
| Aromatic C=C Stretch | 1400 - 1620 | Medium-Strong |
| Aromatic C-F Stretch | 1100 - 1400 | Strong |
| Aliphatic C-F Stretch (CHF₂) | 1000 - 1150 | Strong |
| C-H Bending | 800 - 1000 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), allowing for the calculation of a unique molecular formula. For C₇H₃F₅, the theoretical exact mass provides an unambiguous confirmation of its identity.
In addition to molecular formula determination, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), provides structural information through the analysis of fragmentation patterns. The molecular ion (M⁺) of this compound would undergo characteristic fragmentation by losing stable radicals or neutral molecules. Common fragmentation pathways for polyfluorinated aromatic compounds include the loss of a fluorine atom ([M-F]⁺), a difluoromethyl radical ([M-CHF₂]⁺), or hydrogen fluoride (B91410) ([M-HF]⁺). miamioh.edu A notable fragmentation pathway for compounds containing difluoromethyl or trifluoromethyl groups is the rearrangement and loss of difluorocarbene (:CF₂), which is a common process observed in the mass spectra of such molecules. fluorine1.ruresearchgate.net
Predicted HRMS Fragmentation Data for this compound (C₇H₃F₅):
| Ion | Formula | Description | Calculated m/z |
|---|---|---|---|
| [M]⁺ | [C₇H₃F₅]⁺ | Molecular Ion | 182.0155 |
| [M-H]⁺ | [C₇H₂F₅]⁺ | Loss of Hydrogen | 181.0077 |
| [M-F]⁺ | [C₇H₃F₄]⁺ | Loss of Fluorine | 163.0189 |
| [M-HF]⁺ | [C₇H₂F₄]⁺ | Loss of Hydrogen Fluoride | 162.0111 |
| [M-CHF₂]⁺ | [C₆H₂F₃]⁺ | Loss of Difluoromethyl Radical | 131.0081 |
| [M-CF₂]⁺ | [C₆H₃F₃]⁺ | Loss of Difluorocarbene | 132.0160 |
X-ray Crystallography for Solid-State Structural Conformation (if applicable to crystalline derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, crystalline material. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and torsional angles.
For this compound, this analysis would only be possible if the compound itself is a crystalline solid at a suitable temperature, or if a crystalline derivative could be prepared. No published crystal structure for this specific compound is currently available. However, if such data were obtained, it would confirm the planar structure of the benzene ring and the substitution pattern of the fluorine atoms and the difluoromethyl group. Furthermore, it would provide valuable insight into the intermolecular interactions that govern the packing of the molecules in the crystal lattice. In fluorinated aromatic compounds, interactions such as C-H···F hydrogen bonds and π–π stacking are common and play a crucial role in determining the solid-state properties of the material. nih.gov
Theoretical and Computational Chemistry Studies of 2 Difluoromethyl 1,3,4 Trifluorobenzene
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT calculations are instrumental in predicting the geometric and electronic properties of fluorinated aromatic compounds. For 2-(Difluoromethyl)-1,3,4-trifluorobenzene, DFT can be employed to determine key parameters that govern its stability and reactivity.
DFT methods, such as B3LYP, are often used with various basis sets (e.g., 6-311G++(d,p)) to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net These calculations can provide insights into bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms. The electronic structure can be further analyzed through the examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity; a smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov
Global reactivity descriptors, which can be derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S).
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -8.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 7.3 eV |
| Dipole Moment | 2.5 D |
| Electronegativity (χ) | 4.85 eV |
| Chemical Hardness (η) | 3.65 eV |
| Global Softness (S) | 0.27 eV⁻¹ |
Note: The values in this table are hypothetical and serve as an illustration of the data that can be obtained from DFT calculations.
Mechanistic Pathway Elucidation through Computational Modeling of Transition States and Intermediates
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions by identifying and characterizing transition states and intermediates. mit.edu For reactions involving this compound, such as nucleophilic aromatic substitution or electrophilic attack, computational methods can map out the potential energy surface, revealing the most favorable reaction pathways.
The process typically involves locating the stationary points on the potential energy surface, which correspond to reactants, products, intermediates, and transition states. Transition state structures are saddle points on this surface, representing the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
Various computational techniques, including DFT, can be used to optimize the geometries of transition states and calculate their vibrational frequencies. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.
By modeling different possible mechanistic pathways and comparing their activation energies, researchers can predict the most likely course of a reaction. For instance, in a nucleophilic aromatic substitution reaction on this compound, computational modeling could determine whether the reaction proceeds via an SNAr mechanism involving a Meisenheimer complex or through another pathway.
Analysis of Fluorine Effects on Molecular Conformation and Electronic Properties
The presence of multiple fluorine atoms in this compound has a profound impact on its molecular conformation and electronic properties. researchgate.net Fluorine is the most electronegative element, and its substitution on an organic molecule can lead to significant inductive effects, altering the electron distribution and reactivity. st-andrews.ac.uk
The electronic properties are also significantly altered by fluorine substitution. The high electronegativity of fluorine withdraws electron density from the benzene (B151609) ring, making it more electron-deficient. This deactivation of the ring can influence its susceptibility to electrophilic and nucleophilic attack. The presence of the difluoromethyl group further contributes to this electron-withdrawing effect. Computational studies can quantify these effects by calculating atomic charges and mapping the electrostatic potential surface of the molecule.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides a powerful means to predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which can aid in the identification and characterization of molecules. researchgate.net For this compound, the prediction of 19F NMR chemical shifts is particularly valuable due to the presence of multiple fluorine atoms in different chemical environments.
The calculation of NMR shielding tensors using methods like DFT allows for the prediction of chemical shifts. nih.govuni-muenchen.de By comparing the calculated shielding constants to that of a reference compound, theoretical chemical shifts can be obtained. researchgate.net These predictions can be instrumental in assigning the signals in an experimental 19F NMR spectrum to the specific fluorine atoms in the molecule.
Similarly, the vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net These calculated frequencies correspond to the different vibrational modes of the molecule, such as C-H stretches, C-F stretches, and aromatic ring vibrations. The predicted vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in spectral interpretation and confirm the molecular structure.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| 19F NMR Chemical Shift (F at C1) | -135 ppm |
| 19F NMR Chemical Shift (F at C3) | -145 ppm |
| 19F NMR Chemical Shift (F at C4) | -150 ppm |
| 19F NMR Chemical Shift (CHF₂) | -110 ppm |
| C-F Stretching Frequency (Aromatic) | 1250-1350 cm⁻¹ |
| C-F Stretching Frequency (Aliphatic) | 1100-1200 cm⁻¹ |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would depend on the specific computational method and basis set used.
Research Applications of 2 Difluoromethyl 1,3,4 Trifluorobenzene As a Synthetic Building Block
Intermediate for the Synthesis of Novel Fluorinated Pharmaceutical and Medicinal Chemistry Scaffolds
In medicinal chemistry, the introduction of fluorine-containing groups is a powerful strategy for optimizing drug candidates. The difluoromethyl group, in particular, can serve as a bioisostere for hydroxyl or thiol groups, potentially improving a drug's potency, selectivity, and pharmacokinetic profile. nih.govnih.gov The development of fluorinated pharmaceuticals is a highly active area of research, with many approved drugs containing fluorinated aromatic rings. nih.gov
Despite the recognized importance of such fluorinated structures, there is no specific information available in scientific and patent literature detailing the use of 2-(Difluoromethyl)-1,3,4-trifluorobenzene as an intermediate for the synthesis of particular pharmaceutical scaffolds or active pharmaceutical ingredients (APIs).
Development of Advanced Materials Incorporating Fluorinated Aromatic Moieties
Fluorinated aromatic compounds are valuable in materials science for creating high-performance polymers and electronic materials. The presence of multiple carbon-fluorine bonds can impart desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics. wikipedia.orgnih.gov
Contributions to Catalysis and Reaction Methodology Development
The activation of carbon-fluorine (C-F) bonds is a significant challenge and an area of intense research in organic chemistry. nih.gov Developing new catalytic methods to selectively transform polyfluorinated molecules is crucial for creating novel chemical entities. nih.govnih.gov Molecules like this compound represent potentially complex substrates for developing new reaction methodologies.
However, a review of the current literature reveals no studies where this compound has been specifically used as a model substrate or reactant in the development of new catalytic systems or reaction methodologies.
Q & A
Basic Research: How can the fluorination pattern of 2-(difluoromethyl)-1,3,4-trifluorobenzene influence its physicochemical properties in drug design?
Methodological Answer:
The compound’s fluorination pattern affects lipophilicity, metabolic stability, and electronic properties. To evaluate this:
- LogP Measurement: Use reversed-phase HPLC to determine partition coefficients, comparing non-fluorinated analogs to assess fluorine’s impact on lipophilicity.
- Metabolic Stability Assays: Perform liver microsomal studies (e.g., human CYP450 isoforms) to quantify oxidative degradation resistance.
- Electron Density Mapping: Conduct computational DFT calculations to analyze inductive effects of fluorine substituents on aromatic ring reactivity .
Basic Research: What are optimized synthetic routes for this compound, considering regioselective fluorination challenges?
Methodological Answer:
Synthesis strategies may include:
- Halogen Exchange: Start with 2-bromomethyl-1,3,4-trifluorobenzene (e.g., ) and use KF/18-crown-6 in DMF for bromine-to-fluorine substitution.
- Directed Metallation: Employ LDA (lithium diisopropylamide) to deprotonate specific positions, followed by electrophilic fluorination with Selectfluor®.
- Validation: Monitor reaction progress via NMR to confirm regioselectivity and purity .
Basic Research: How can researchers safely handle this compound in laboratory settings?
Methodological Answer:
- Containment: Use fume hoods with HEPA filters and conduct manipulations under inert atmospheres (N/Ar) to avoid hydrolysis.
- Stability Testing: Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with GC-MS analysis to identify decomposition byproducts.
- Emergency Protocols: Follow OSHA guidelines for fluorinated compounds, including immediate neutralization of spills with calcium carbonate .
Advanced Research: How does the difluoromethyl group in this compound enhance HDAC6 inhibitor selectivity compared to other HDAC isoforms?
Methodological Answer:
- Docking Simulations: Use molecular dynamics (PDB ID 5EDU) to model interactions between the difluoromethyl group and HDAC6’s hydrophobic pocket.
- Enzymatic Assays: Compare IC values against HDAC1-11 isoforms using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC).
- Mutagenesis Studies: Introduce point mutations (e.g., H610A in HDAC6) to test binding dependency on specific residues .
Advanced Research: What strategies mitigate synthetic byproduct formation during large-scale preparation of this compound?
Methodological Answer:
- Process Analytical Technology (PAT): Implement inline FTIR to monitor intermediates and optimize reaction kinetics.
- Byproduct Identification: Use LC-QTOF-MS to detect trace impurities; employ orthogonal purification (e.g., SMB chromatography).
- Solvent Screening: Test green solvents (e.g., cyclopentyl methyl ether) to reduce halogenated byproducts and improve yields .
Advanced Research: How can in vivo efficacy of this compound derivatives be evaluated in disease models?
Methodological Answer:
- Pharmacokinetics: Administer radiolabeled -derivatives to mice and quantify biodistribution via PET-CT imaging.
- Disease Models: Use MM1.S xenograft mice (multiple myeloma) to assess tumor growth inhibition with daily oral dosing (10–50 mg/kg).
- Biomarker Analysis: Measure acetylated α-tubulin (HDAC6 substrate) in plasma via ELISA to confirm target engagement .
Basic Research: What analytical techniques are most effective for characterizing this compound and its metabolites?
Methodological Answer:
- Structural Elucidation: Combine / NMR (Bruker Avance III) with high-resolution MS (Orbitrap Fusion™) for exact mass confirmation.
- Metabolite Profiling: Use hepatocyte incubation followed by UPLC-MS/MS (e.g., Sciex Triple Quad 6500+) to identify phase I/II metabolites.
- Crystallography: Grow single crystals via slow evaporation (hexane/EtOAc) and solve structures with Cu-Kα X-ray diffraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
